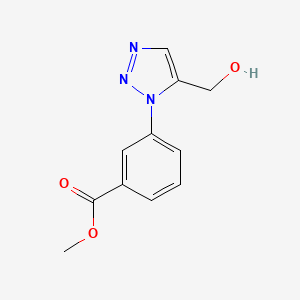
Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate is a synthetic organic compound that features a triazole ring attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-ethynylbenzoic acid can react with an azide derivative to form the triazole ring.
Esterification: The carboxylic acid group of the benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Hydroxymethylation: The triazole ring is functionalized with a hydroxymethyl group, which can be introduced via a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug design due to its bioactive triazole moiety, which is known to interact with various biological targets.
Antimicrobial Agents: The compound can be modified to enhance its antimicrobial properties, making it useful in developing new antibiotics.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: The compound’s structure can be modified to produce various dyes and pigments for industrial applications.
作用机制
The mechanism by which Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the triazole ring can interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxymethyl group can enhance solubility and bioavailability, facilitating the compound’s interaction with its molecular targets.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-1,2,3-triazol-1-yl)benzoate: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
Methyl 4-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate: Positional isomer with potentially different biological activity and reactivity.
Methyl 3-(5-methyl-1H-1,2,3-triazol-1-yl)benzoate: Contains a methyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.
Uniqueness
Methyl 3-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate is unique due to the presence of both the triazole ring and the hydroxymethyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
methyl 3-[5-(hydroxymethyl)triazol-1-yl]benzoate |
InChI |
InChI=1S/C11H11N3O3/c1-17-11(16)8-3-2-4-9(5-8)14-10(7-15)6-12-13-14/h2-6,15H,7H2,1H3 |
InChI 键 |
NUWYYKPOWBSYMY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=CN=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
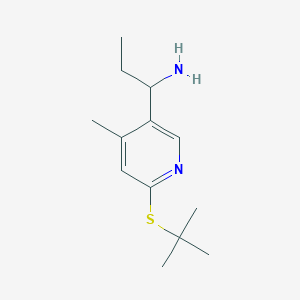
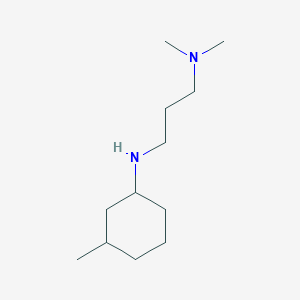
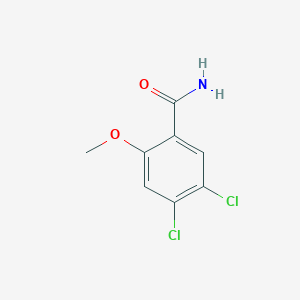


![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)

![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
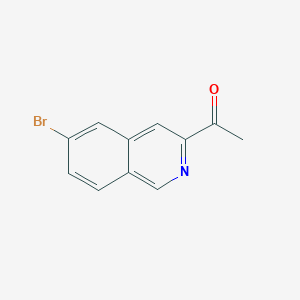

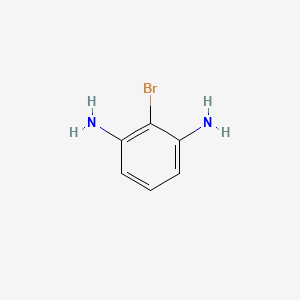
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
